N1-methyl-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide is a synthetic compound with significant potential for scientific research. Its molecular formula is , and it has a molecular weight of approximately 423.53 g/mol. This compound is classified under oxalamide derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
The compound is primarily sourced from chemical suppliers and databases such as PubChem and BenchChem, where it is listed with a purity of around 95% for research purposes. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool in organic synthesis and drug discovery.
The synthesis of N1-methyl-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide typically involves multi-step organic reactions, including:
The reactions are typically performed under controlled conditions, often requiring inert atmospheres to prevent oxidation or hydrolysis. Reaction yields can vary based on the specific conditions and reagents used.
N1-methyl-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide features a complex structure characterized by:
The compound's structural representation can be expressed in various formats:
InChI=1S/C23H25N3O3S/c27-22(24-15-18-7-4-14-30-18)23(28)25-16-21(26-10-12-29-13-11-26)20-9-3-6-17-5-1-2-8-19(17)20/h1-9,14,21H,10-13,15-16H2,(H,24,27)(H,25,28)C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CC4=CC=CC=C43These notations help in computational modeling and predicting the compound's behavior in various environments.
N1-methyl-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide can undergo several chemical reactions typical of amides and aromatic compounds:
These reactions are crucial for expanding the utility of this compound in synthetic organic chemistry and pharmaceutical development.
The mechanism of action for N1-methyl-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide largely depends on its interactions with biological targets:
Experimental data from biological assays would provide insights into its efficacy and specificity as a potential therapeutic agent.
N1-methyl-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide exhibits several notable physical properties:
Key chemical properties include:
Relevant data from analytical techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry can further elucidate these properties.
N1-methyl-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide has several applications in scientific research:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: